molecular formula C8H18ClNO2 B2419336 2-Amino-6-methylheptanoic acid hydrochloride CAS No. 2095409-38-2

2-Amino-6-methylheptanoic acid hydrochloride

Cat. No. B2419336
CAS RN: 2095409-38-2
M. Wt: 195.69
InChI Key: QCFKILVDVYNLLR-UHFFFAOYSA-N
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Description

2-Amino-6-methylheptanoic acid hydrochloride is a chemical compound with the CAS Number: 2095409-38-2 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-6-methylheptanoic acid hydrochloride . The InChI code is 1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H . The molecular weight is 195.69 .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 195.69 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D, were synthesized for structural and stereochemical studies, leading to a revision of perthamides C and D's structures (Sepe et al., 2010).

Chemical Synthesis and Biologically Active Structures

  • The hydrophobic and flexible structure of 6-aminohexanoic acid, a synthetic lysine derivative, plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It is also used as a linker in various biologically active structures (Markowska et al., 2021).

Role in Antibiotics Synthesis

  • The synthesis of dl-4-amino-3-hydroxy-6-methylheptanoic acid, isolated from certain antibiotics, was achieved through a stereoselective process from L-leucine, demonstrating its relevance in antibiotic development (Katsuki & Yamaguchi, 1976).

Applications in Enzyme Inhibition

  • Compounds containing 2,4-diamino-6-methylheptanoic acid were synthesized for potential use in enzyme inhibition, highlighting the amino acid's role in the development of enzyme inhibitors (Park et al., 1989).

Use in Pharmaceuticals and Peptides

  • The amino acid has been utilized in the synthesis of pharmaceuticals such as Tianeptine Sodium, illustrating its role in medicinal chemistry (Ran, 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-6-methylheptanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFKILVDVYNLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylheptanoic acid hydrochloride

CAS RN

56649-56-0
Record name 2-amino-6-methylheptanoic acid hydrochloride
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